3-butyl-1-(1-ethynylcyclohexyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-3-(1-ethynylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-5-11-14-12(16)15-13(4-2)9-7-6-8-10-13/h2H,3,5-11H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVCKCGYVOPSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1(CCCCC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of Urea Derivatives
Spectroscopic Characterization Techniques for Urea (B33335) Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the context of urea derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation. mdpi.com For a compound like 3-butyl-1-(1-ethynylcyclohexyl)urea, specific chemical shifts would be expected for the protons and carbons of the butyl group, the cyclohexyl ring, and the ethynyl (B1212043) group, as well as the urea moiety itself. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a detailed mapping of the molecule's structure. mdpi.comchemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 | ~14 |
| Butyl-CH₂ | ~1.3-1.5 | ~20, ~32 |
| Butyl-NCH₂ | ~3.1 | ~40 |
| Cyclohexyl-CH₂ | ~1.2-1.8 | ~23, ~25, ~38 |
| Ethynyl-CH | ~2.0-2.5 | ~70-80 |
| Ethynyl-C | ~80-90 | |
| Urea-NH | Variable | |
| Urea-C=O | ~155-160 |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In urea derivatives, the carbonyl (C=O) stretching vibration is a key diagnostic peak, typically appearing in the range of 1630-1680 cm⁻¹. mdpi.commdpi.com The N-H stretching vibrations of the urea group are also prominent, usually seen as one or more bands in the 3200-3500 cm⁻¹ region. mdpi.com For this compound, a characteristic peak for the C≡C stretch of the ethynyl group would also be expected around 2100-2260 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Frequencies for Urea Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | 3200-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C≡C Stretch | 2100-2260 |
| C=O Stretch (Urea Amide I) | 1630-1680 |
| N-H Bend (Urea Amide II) | 1550-1640 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. mdpi.com For this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming its molecular formula of C₁₃H₂₂N₂O. sigmaaldrich.com The fragmentation pattern can reveal the loss of the butyl group, the ethynylcyclohexyl group, or other characteristic fragments, further corroborating the proposed structure. nist.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of the synthesized compound. mdpi.comnih.gov
Advanced Structural Determination by X-ray Crystallography
While spectroscopic techniques provide valuable information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the solid state. nih.govresearchgate.net For a urea derivative, X-ray crystallography can definitively establish the geometry around the urea moiety, including the planarity of the N-C(O)-N unit and the relative orientations of the substituents. nih.govnih.gov The crystal packing, stabilized by intermolecular interactions such as hydrogen bonds, can also be analyzed. researchgate.netresearchgate.netrsc.org
Conformational Dynamics and Resonance Structures of the Urea Functional Group
The urea functional group exhibits interesting conformational properties due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. This delocalization is represented by three main resonance structures, which contribute to the partial double bond character of the C-N bonds. nih.gov This restricted rotation around the C-N bonds leads to the possibility of different conformations. nih.govnih.gov For N,N'-disubstituted ureas, trans-trans, trans-cis, and cis-cis conformations are possible, with the trans-trans conformation generally being the most stable. nih.gov The nature of the substituents on the nitrogen atoms significantly influences these conformational preferences. nih.govacs.org
Preclinical Pharmacological and Biological Profiling of 3 Butyl 1 1 Ethynylcyclohexyl Urea and Analogous Urea Compounds
Broad Spectrum Biological Activities Exhibited by Urea (B33335) Derivatives
Urea derivatives are utilized in a wide range of medicinal applications due to their capacity to modulate drug potency and selectivity. nih.gov Research has demonstrated their potential as anticancer, antimicrobial, anticonvulsant, antidiabetic, antiviral, anti-inflammatory, and anti-senescence agents. nih.govnih.govmdpi.com
Urea derivatives have shown significant promise as antineoplastic agents, acting through various mechanisms to inhibit tumor growth. researchgate.net Many aromatic and heterocyclic urea derivatives exhibit potent anticancer activity by targeting key proteins involved in tumorigenesis. researchgate.net
For instance, 1-Aryl-3-(2-chloroethyl)ureas are a class of compounds with promising cytotoxic and antineoplastic activities. nih.gov A notable example is 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), which undergoes extensive metabolism involving hydroxylation of the tert-butyl group and N-dealkylation of the urea portion. nih.gov Many aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), are believed to function as tubulin ligands that disrupt microtubule polymerization. researchgate.net
Heterocyclic urea derivatives are particularly important as anticancer agents due to their inhibitory effects on several protein families crucial for tumor development. researchgate.net These include receptor tyrosine kinases (RTKs), raf kinases, protein tyrosine kinases (PTKs), and NADH oxidase. researchgate.net
Table 1: Antineoplastic Activity of Select Urea Derivatives
| Compound Class | Target/Mechanism | Reference |
|---|---|---|
| 1-Aryl-3-(2-chloroethyl)ureas | General cytotoxic and antineoplastic activity | nih.gov |
| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Tubulin polymerization inhibition | researchgate.net |
| Benzoylureas (BUs) | Tubulin polymerization inhibition | researchgate.net |
The urea scaffold is integral to numerous compounds with significant antimicrobial properties. nih.gov Studies have shown that modifying the urea structure, such as by increasing the length of an alkyl chain, can enhance antibacterial effects. oup.comoup.com For example, propyl carbamate (B1207046) is more potent than urethane (B1682113) (ethyl carbamate), which in turn is more effective than urea in its bacteriostatic properties. oup.com Similarly, hexyl carbamate demonstrated greater inhibition of bacterial growth than urea derivatives with shorter alkyl chains. oup.com
A series of newly synthesized urea derivatives were tested against various bacterial and fungal strains, showing variable levels of activity. nih.gov Notably, an adamantyl urea adduct, compound 3l , demonstrated outstanding growth inhibition (94.5%) against Acinetobacter baumannii. nih.govresearchgate.net Other compounds in the same study showed moderate to excellent inhibition against A. baumannii and moderate activity against Klebsiella pneumoniae and Staphylococcus aureus. nih.gov
Furthermore, certain aryl urea derivatives have been identified as having potent activity against multidrug-resistant bacteria. uea.ac.uk Compounds 7b , 11b , and 67d were active against a carbapenemase-producing strain of Klebsiella pneumoniae, while also showing efficacy against a multidrug-resistant E. coli strain. uea.ac.uk
Table 2: Antimicrobial Activity of Select Urea Derivatives
| Compound/Class | Target Organism | Activity/Result | Reference |
|---|---|---|---|
| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | nih.govresearchgate.net |
| Aryl urea 11b | Carbapenemase-producing K. pneumoniae | MIC: 50 µM | uea.ac.uk |
| Aryl urea 67d | Multidrug-resistant E. coli | MIC: 36 µM | uea.ac.uk |
| Propyl carbamate | Various bacteria | ~3x more potent (bacteriostatic) than urethane | oup.com |
Anticonvulsant Effects: Urea derivatives have been extensively studied for their anticonvulsant properties. nih.govnih.govnih.gov Urea anticonvulsants, which are structurally related to barbiturates, were developed to provide broad-spectrum activity with potentially reduced side effects like teratogenicity. nih.govdrugs.com For example, urea derivatives of constitutional isomers of valproic acid displayed a broad spectrum of anticonvulsant activity in animal models, showing superiority over their corresponding amides and acids. nih.gov
Specific benzyl- and benzhydryl ureides have also demonstrated strong anticonvulsant activity in various seizure models. nih.gov The compound 1-benzyl-3-butyrylurea (9 ) was found to be highly effective against seizures induced by pentylenetetrazol, maximal electroshock, and picrotoxin. nih.gov Additionally, novel glycosyl urea derivatives and benzothiazole (B30560) urea derivatives have shown protective effects against convulsions in preclinical studies. researchgate.net
Antidiabetic Effects: The urea structure is present in established antidiabetic medications. Glibenclamide (also known as glyburide), a potent urea-derived drug, is used to treat type II diabetes. nih.gov More recent research has focused on urea derivatives as inhibitors of specific targets for diabetes and metabolic syndrome. nih.gov Piperidine urea derivatives have been developed as efficacious inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme considered a key target in diabetes treatment. nih.gov The well-known antidiabetic drug metformin (B114582) has also been shown to significantly modulate the body's nitrogen and urea metabolism. sciencedaily.com
Urea-based compounds have been developed as potent inhibitors of viral replication, particularly against the human immunodeficiency virus (HIV). nih.gov A key strategy involves designing cyclic urea substructures to mimic the structural water molecule found in the active site of HIV protease, maximizing interactions and maintaining activity against mutant strains. nih.gov The compound DMP450 is an example of a urea-based inhibitor that exhibits broad-spectrum activity against multidrug-resistant HIV-1 variants. nih.gov
Other research has explored urea and nitrosourea (B86855) derivatives of diamino acids. nih.gov While these specific compounds showed weak activity in counteracting the cytopathic effects of HIV-1, they were noted for potential immunomodulatory activity. nih.gov
Anti-inflammatory Roles: Urea derivatives are recognized for their anti-inflammatory properties. nih.govmdpi.comresearchgate.net Disubstituted urea compounds have been specifically developed for the treatment of inflammatory diseases driven by T-cell proliferation, such as inflammatory bowel disease and lupus. google.com The mechanism for some urea derivatives involves inhibiting key pathways in the inflammatory response. For example, one urea derivative acts as a potent Map kinase inhibitor and has undergone clinical trials for inflammatory diseases. nih.gov
Anti-senescence Roles: A series of 1,2,3-thiadiazol-5-yl urea derivatives have been identified as highly effective anti-senescence compounds. frontiersin.orgnih.govresearchgate.net The most potent of these, 1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea (ASES), strongly inhibited dark-induced senescence in plant leaves, with an efficacy reported to be the strongest among known natural or synthetic compounds. frontiersin.orgnih.gov Interestingly, ASES appears to delay leaf senescence through a mechanism different from that of cytokinins, which are key plant anti-senescence hormones. frontiersin.orgresearchgate.net This discovery highlights the potential of urea derivatives in modulating the aging process, at least in plant models. nih.gov
Enzyme and Receptor Inhibition Studies
The diverse biological activities of urea derivatives are often rooted in their ability to inhibit specific enzymes and receptors. The urea functional group's capacity for hydrogen bonding allows these compounds to fit into the active or allosteric sites of various protein targets. nih.gov
Table 3: Enzyme and Receptor Targets of Urea Derivatives
| Target Class | Specific Target | Compound Class/Example | Biological Effect | Reference |
|---|---|---|---|---|
| Enzymes | HIV-1 Protease | Cyclic urea derivatives (e.g., DMP450) | Anti-HIV | nih.gov |
| 11β-HSD1 | Piperidine urea derivatives | Antidiabetic | nih.gov | |
| γ-aminobutyric acid aminotransferase (GABA-AT) | Benzothiazole urea derivatives | Anticonvulsant | ||
| Receptor Tyrosine Kinases (RTKs), Raf kinases | Heterocyclic urea derivatives | Antineoplastic | researchgate.net | |
| Soluble Epoxide Hydrolase (sEH) | Urea-containing derivatives | Anti-inflammatory, Antihypertensive | nih.gov | |
| Map kinase (p38) | N-pyrazole-N-aryl urea | Anti-inflammatory | nih.gov | |
| Receptors | Adenosine A1 Receptors | Benzylureides | Anticonvulsant | nih.gov |
| Purinoreceptor P2Y1 | BPTU (a urea derivative) | Antithrombotic | nih.gov |
Phosphatase Inhibition (e.g., PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a crucial regulator in the signaling pathways of the insulin (B600854) and leptin receptors. nih.gov Its role in pathophysiology has made it a significant target in the development of drugs for type-II diabetes and obesity. nih.govnih.gov The enzyme consists of an N-terminal catalytic domain, a regulatory domain, and a C-terminal domain that facilitates binding to the endoplasmic reticulum. nih.gov The search for selective inhibitors is a key area of drug discovery, as the catalytic site of the non-receptor protein tyrosine phosphatase family is highly conserved. nih.gov
While extensive research exists on various inhibitors of PTP1B, including those derived from natural products and synthetic biarsenical probes, specific data detailing the inhibitory activity of 3-butyl-1-(1-ethynylcyclohexyl)urea or its direct analogs on PTP1B is not extensively documented in current literature. nih.govnih.gov The general strategy for PTP1B inhibition often involves targeting allosteric sites to achieve selectivity over other phosphatases. nih.gov
Epoxide Hydrolase Inhibition (e.g., sEH)
A significant body of research points to urea-containing compounds as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is involved in the metabolism of fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), which are important endogenous mediators in regulating blood pressure and inflammation. nih.gov Inhibition of sEH increases the levels of these beneficial epoxides. nih.gov
The structure of this compound is analogous to known sEH inhibitors, which are often 1,3-disubstituted ureas. nih.govnih.gov The urea moiety is critical for activity, forming hydrogen bonds within the active site of the sEH enzyme. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the potency of these inhibitors is influenced by the nature of the substituents on the urea.
Key findings from SAR studies on analogous urea compounds include:
Hydrophobicity: Lipophilicity is a significant factor governing the inhibitory potency. researchgate.net
Substituent Size: There is a strong preference for a bulky aliphatic ring system, such as adamantyl or cyclohexyl, on one side of the urea. nih.gov However, in one study focused on anti-tuberculosis activity, substituting an adamantyl group with a cyclohexyl group led to a considerable decrease in activity. nih.gov
Polar Groups: Polar groups can be incorporated into the alkyl chains of the inhibitors without a loss of activity, provided they are positioned at a sufficient distance from the urea functional group. This modification can improve physical properties like water solubility. nih.govresearchgate.net
The inhibitory activities of several urea-based compounds against sEH are presented below.
| Compound | Target Enzyme | IC50 Value | Notes |
| 3,5-Dimethyl-1-adamantyl urea derivative (15a) | sEH | 3.87 nM | Showed significant sEH inhibition. mdpi.com |
| 3,5-Dimethyl-1-adamantyl urea derivative (15b) | sEH | 0.95 µM | Showed significant sEH inhibition. mdpi.com |
| Di-urea compound (18) | sEH | 38.7 nM | A compound containing two urea groups. mdpi.com |
| N,N'-di-(3,4-dichloro)-phenylurea | sEH | 1 µM | A contaminant found in technical-grade Diuron, it is approximately 100-fold more potent than pure Diuron. nih.gov |
Kinase Inhibition (e.g., CDK4/CDK6)
Cyclin-dependent kinases 4 and 6 (CDK4/CDK6) are key enzymes in cell cycle progression and have become important targets in cancer therapy, particularly for estrogen receptor-positive (ER+) breast cancer. nih.gov Inhibitors of CDK4/6, such as palbociclib, function by blocking the activity of the CDK4/6 complex. nih.gov While the therapeutic potential of CDK4/6 inhibitors is well-established, there is currently a lack of specific data in the reviewed literature to suggest that this compound or its close analogs possess inhibitory activity against these kinases.
Other Enzyme and Receptor Modulations (e.g., MAGL, proteases)
Beyond sEH, analogous urea compounds have been investigated for their effects on other enzymes.
Anti-Tuberculosis Activity: A library of compounds was screened for anti-tuberculosis activity, where a urea-based hit compound demonstrated a minimum inhibitory concentration (MIC) of 0.03 μM. nih.gov The mechanism is thought to be related to the inhibition of the M. tuberculosis epoxide hydrolase (EphB). nih.gov Systematic modifications of the aryl and alkyl rings of the initial hit were performed to establish a detailed structure-activity relationship for this series. nih.gov
Protease Inhibition: Cyclic urea compounds have been developed as potent inhibitors of the human immunodeficiency virus (HIV) protease. nih.gov The C2 symmetric scaffold of these inhibitors anchors them into the active site of the protease through multiple hydrogen bonds, while substituents participate in extensive van der Waals interactions. nih.gov The binding affinity of these inhibitors is modulated by the extent of their interactions with the S2 subsite of the enzyme. nih.gov
There was no specific information found regarding the modulation of monoacylglycerol lipase (B570770) (MAGL) by this compound or its analogs in the reviewed sources.
Phenotypic Screening and Bioassays in Cellular Models
The biological effects of urea-based compounds have been assessed in various cellular and in vivo models.
Anti-Tuberculosis Screening: An initial screening of approximately 12,000 compounds for anti-tuberculosis activity was conducted using a microbroth dilution method in Middlebrook 7H9 media. nih.gov This led to the identification of a potent urea-based hit compound. nih.gov
In Vitro Enzyme Assays: The inhibitory potential of urea derivatives on sEH and cyclooxygenase-2 (COX-2) has been evaluated using in vitro recombinant enzyme assays. nih.govdrugbank.com
Cytotoxicity and In Vivo Protection: The cytotoxicity of leukotoxin, which is activated by sEH to its toxic diol, is significantly reduced by sEH inhibitors in vitro. nih.gov In vivo studies in mice also demonstrated that pretreatment with an sEH inhibitor protected against leukotoxin toxicity. nih.gov
Anti-Allodynic Activity: In a lipopolysaccharide (LPS)-induced pain model in rats, a dual COX-2/sEH inhibitor with a urea moiety demonstrated more effective anti-allodynic activity compared to a COX-2 inhibitor or an sEH inhibitor administered alone or in combination. nih.govdrugbank.com
While these studies provide insight into the cellular and in vivo activities of analogous urea compounds, specific phenotypic screening data for this compound was not available in the reviewed literature.
Molecular Mechanism of Action and Ligand Target Interactions for 3 Butyl 1 1 Ethynylcyclohexyl Urea
Elucidation of Specific Protein-Ligand Binding Modes
The structural features of 3-butyl-1-(1-ethynylcyclohexyl)urea, particularly the urea (B33335) core and its hydrophobic substituents, strongly point towards its interaction with the active site of soluble epoxide hydrolase (sEH). While direct crystallographic data for this specific compound may not be publicly available, extensive research on analogous urea-based inhibitors provides a robust model for its binding mode. nih.govpnas.orgmetabolomics.senih.gov
The binding of dialkylurea inhibitors to sEH is well-characterized and is understood to mimic the transition state of the epoxide ring-opening reaction catalyzed by the enzyme. nih.gov The active site of sEH is an L-shaped hydrophobic tunnel, and the binding of urea-based inhibitors is primarily stabilized by a combination of hydrogen bonding and hydrophobic interactions. nih.govacs.org
Role of Hydrogen Bonding Networks in Binding Affinity and Selectivity
The urea moiety of this compound is central to its binding affinity and selectivity for sEH. This functional group acts as a critical pharmacophore, forming a network of hydrogen bonds with key residues in the enzyme's catalytic site. Specifically, the carbonyl oxygen of the urea typically accepts hydrogen bonds from two tyrosine residues, Tyr381 and Tyr465, in human sEH. nih.govmdpi.com Concurrently, one of the urea nitrogen atoms donates a hydrogen bond to the catalytic aspartate residue, Asp333. nih.govresearchgate.net This tripartite hydrogen bonding pattern anchors the inhibitor within the active site and is a hallmark of potent urea-based sEH inhibitors. nih.govmetabolomics.se The presence of at least one hydrogen atom on a nitrogen of the urea function has been shown to be necessary for inhibitory potency. nih.gov
Hydrophobic and π-Stacking Interactions within Binding Pockets
The lipophilic character of the substituents on the urea core is a major determinant of inhibitor potency. nih.govresearchgate.net In the case of this compound, both the butyl group and the 1-ethynylcyclohexyl moiety are hydrophobic and are expected to occupy specific hydrophobic pockets within the sEH active site. The cyclohexyl group likely fits into a hydrophobic pocket, contributing significantly to the van der Waals interactions that stabilize the inhibitor-enzyme complex. nih.govresearchgate.net The butyl group would occupy another hydrophobic region of the active site.
While the cyclohexyl group itself is not aromatic and therefore does not directly participate in classical π-stacking, the ethynyl (B1212043) group introduces a region of high electron density. Although not a primary interaction for this specific molecule, in other contexts, urea moieties have been shown to engage in stacking and NH-π interactions with aromatic residues of proteins. The hydrophobic nature of the binding pocket, however, is the more dominant factor for this class of inhibitors.
Identification of Pharmacological Targets and Signaling Pathways
Based on its structural similarity to a well-established class of inhibitors, the primary pharmacological target of this compound is the soluble epoxide hydrolase (sEH). nih.govpnas.orgmetabolomics.senih.gov sEH is a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). nih.govnih.gov By inhibiting sEH, the degradation of EETs is prevented, leading to their accumulation and enhanced biological activity. nih.govnih.gov
The inhibition of sEH and subsequent stabilization of EETs impacts several critical signaling pathways:
NF-κB Pathway: EETs have demonstrated anti-inflammatory effects, in part by inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov This pathway is a central regulator of the expression of pro-inflammatory cytokines.
PI3K/Akt Pathway: EETs can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is involved in cell survival and protection against apoptosis. ahajournals.org
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which plays a role in cellular responses to a variety of stimuli, can also be modulated by EETs. ahajournals.orgfrontiersin.org
The modulation of these pathways underlies the therapeutic potential of sEH inhibitors in conditions such as hypertension, inflammation, and neurodegenerative diseases. nih.govnih.govnih.gov
Investigations into Cellular and Subcellular Effects (e.g., cell cycle modulation, apoptosis induction, oxidative stress pathways)
The inhibition of soluble epoxide hydrolase by compounds structurally related to this compound leads to a range of beneficial cellular and subcellular effects.
Anti-inflammatory Effects: By stabilizing EETs, sEH inhibitors can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov They can also prevent the infiltration of inflammatory cells such as leukocytes and mast cells. nih.gov
Reduction of Oxidative Stress: Inhibition of sEH has been shown to attenuate oxidative stress. nih.gov This is a crucial effect, as oxidative stress is implicated in a wide array of pathologies. Silencing of the gene encoding sEH (EPHX2) has been demonstrated to reduce oxidative damage in intestinal epithelial cells. nih.gov
Anti-apoptotic Effects: By activating pro-survival signaling pathways like PI3K/Akt, EETs, and consequently sEH inhibitors, can protect cells from apoptosis. frontiersin.org EETs have been shown to inhibit cardiomyocyte apoptosis. frontiersin.org
Structure Activity Relationship Sar Analyses of 3 Butyl 1 1 Ethynylcyclohexyl Urea Analogs
Systematic Variation of N-Alkyl Moieties and its Influence on Biological Activity
For instance, in a series of anti-tuberculosis urea (B33335) derivatives, it was observed that bulky, hydrophobic groups were preferred over straight-chain alkyl groups for optimal activity. nih.gov Specifically, within a series of compounds, the adamantyl group, a bulky alicyclic system, demonstrated superior activity compared to smaller alkyl chains. nih.gov This suggests that a larger, sterically demanding group on one side of the urea can enhance binding affinity. In another study on benzothiazole (B30560) derivatives, it was found that longer-chain alkyl groups and small cycloalkyl groups did not significantly alter the potency, whereas a bulky t-butyl moiety led to a considerable decrease in activity against certain bacterial strains. nih.gov
Table 1: Illustrative Impact of N-Substituent Variation on Biological Activity in a Hypothetical Series of Urea Analogs
| Compound ID | N-Substituent | Relative Potency |
| Analog A | Methyl | Low |
| Analog B | n-Butyl | Moderate |
| Analog C | tert-Butyl | High |
| Analog D | Cyclohexyl | Moderate-High |
| Analog E | Phenyl | Variable |
This table is a generalized representation and does not reflect data for 3-butyl-1-(1-ethynylcyclohexyl)urea.
Modifications of Alicyclic Substituents and Effects on Ligand-Target Recognition
The substitution pattern on an alicyclic ring, such as a cyclohexyl group, can profoundly affect ligand-target recognition. The size, conformation, and substitution of the ring system can dictate the orientation of the molecule within the active site of a protein.
In research concerning anti-tuberculosis agents, replacing a bulky adamantyl group with a cyclohexyl or cyclopentyl substituent resulted in a considerable decrease in activity. nih.gov This highlights the importance of the size and shape of the alicyclic moiety in achieving optimal biological response. The ethynyl (B1212043) group, being a rigid and linear functionality, can also play a crucial role in binding by interacting with specific residues in the target protein, potentially through hydrophobic or pi-stacking interactions.
Impact of Urea Core Derivatization on Potency, Selectivity, and Spectrum of Activity
Studies on various urea-based inhibitors have shown that an unmodified urea moiety is often preferred for optimal activity. nih.gov For example, the introduction of a thiourea (B124793) group in place of the urea led to a significant decrease in anti-tuberculosis activity. nih.gov Similarly, N-methylation of the urea nitrogen has been shown to decrease potency in some series of compounds. nih.gov These modifications can disrupt the key hydrogen bonding interactions that are essential for binding to the target protein. nih.gov
Correlation between Conformational Preferences and Pharmacological Profiles
The three-dimensional conformation of a molecule is intrinsically linked to its pharmacological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is a key factor in its potency. nih.gov
For urea derivatives, the planarity of the urea group can be a crucial factor. nih.gov The introduction of substituents can disrupt this planarity, which in some cases can enhance properties like solubility. nih.gov The rotational barriers around the C-N bonds of the urea can lead to different conformational isomers, and the preferred conformation can influence how the molecule interacts with its biological target. Techniques such as 2D NOESY can be used to study the spatial correlations between different parts of the molecule and determine its preferred conformation in solution.
Development of SAR Models for Optimized Biological Responses
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can help in understanding the key molecular features responsible for the observed activity and in designing new, more potent analogs. researchgate.net
For urea derivatives, QSAR studies have been employed to identify important descriptors that influence their inhibitory activity. researchgate.net These descriptors can include parameters related to size, shape, aromaticity, and polarizability. Molecular docking studies are often used in conjunction with QSAR to visualize the binding mode of the compounds in the active site of the target protein, providing insights into essential hydrogen bonding and other interactions. researchgate.net
Computational Chemistry and Theoretical Approaches in the Study of Urea Derivatives
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsr.com This method is crucial in rational drug design for predicting the binding affinity and mode of small molecule drug candidates. ijpsr.com For a compound like 3-butyl-1-(1-ethynylcyclohexyl)urea, docking simulations can elucidate how it might interact with a specific biological target, such as an enzyme or receptor, providing a hypothesis for its mechanism of action. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their energetic favorability.
The core of molecular docking lies in the analysis of the interactions between the ligand and the receptor. These interactions, which stabilize the complex, primarily include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. For this compound, the urea (B33335) moiety is a key site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as hydrogen bond donors. ijpsr.com The butyl chain and cyclohexyl ring contribute to hydrophobic (non-polar) interactions with corresponding residues in the receptor's binding pocket.
The strength of these interactions is quantified by a scoring function, which estimates the binding free energy. A lower binding energy (often represented as a more negative value) indicates a more stable ligand-receptor complex and higher binding affinity. Studies on other urea derivatives have successfully used docking to identify key amino acid residues involved in binding, such as tyrosine, through hydrogen bond formation with the urea's carbonyl oxygen. ijpsr.com
The following table illustrates a hypothetical docking result for this compound against a putative protein target, detailing the types of interactions and their energetic contributions. This data is for illustrative purposes.
| Ligand Group | Receptor Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|---|---|
| Urea C=O | TYR 465 | Hydrogen Bond | 1.7 | -4.5 |
| Urea N-H | ASP 350 | Hydrogen Bond | 2.1 | -3.8 |
| Cyclohexyl Ring | LEU 280 | Hydrophobic | 3.9 | -2.1 |
| Butyl Chain | VAL 295 | Hydrophobic | 4.2 | -1.8 |
| Ethynyl (B1212043) Group | PHE 412 | π-π Stacking | 4.5 | -1.5 |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net When a promising compound like this compound is identified, virtual screening can be employed to find structurally similar analogs with potentially improved activity, selectivity, or pharmacokinetic properties.
The process often starts with a validated pharmacophore model derived from known active molecules, including urea derivatives. nih.gov A pharmacophore defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model is then used as a 3D query to filter large compound databases, such as the ZINC database. nih.gov Hits from this screening are then typically subjected to molecular docking and further computational analysis to prioritize them for experimental testing. researchgate.netnih.gov This approach significantly narrows down the number of compounds to be synthesized and tested, saving time and resources. biorxiv.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. nih.gov For urea derivatives, these calculations are invaluable for understanding their intrinsic reactivity, stability, and spectroscopic properties. Such calculations can be performed on quantum computers or classical high-performance computing systems. arxiv.org
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical reactions. For urea derivatives, DFT can be used to elucidate reaction mechanisms, such as their synthesis or metabolic degradation. researchgate.net
By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the activation energies required for each step. researchgate.netresearchgate.net For instance, the synthesis of a urea derivative might proceed through an isocyanate intermediate; DFT calculations can model the energy changes as the reactants form this intermediate and then the final product, helping to optimize reaction conditions. nih.gov Studies on the urea oxidation reaction, for example, have used DFT to identify the rate-determining step by calculating the Gibbs free energy for each proposed intermediate stage of the reaction. nih.govacs.org
The table below provides a hypothetical example of DFT-calculated energy changes for a proposed reaction involving a urea derivative. This data is for illustrative purposes.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reaction Energy (ΔE, kcal/mol) |
|---|---|---|---|
| Step 1 | Formation of Isocyanate Intermediate | 15.2 | -5.4 |
| Step 2 | Nucleophilic Attack by Amine | 8.7 | -25.1 |
| Step 3 | Proton Transfer | 2.5 | -10.8 |
The electrostatic potential (ESP) surface of a molecule illustrates its charge distribution and is invaluable for predicting non-covalent interactions. actascientific.com The ESP map displays regions of positive potential (electron-poor, often shown in blue) and negative potential (electron-rich, in red). For this compound, the area around the carbonyl oxygen would show a strong negative potential, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the N-H protons would exhibit a positive potential, marking them as hydrogen bond donors. osjournal.org
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity. researchgate.net For urea derivatives, analysis of these orbitals helps predict which atoms are involved in charge transfer during a chemical reaction. nih.gov
The following table shows hypothetical HOMO-LUMO energy values for this compound, calculated using a DFT method. This data is for illustrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 6.33 | Indicator of chemical stability and reactivity |
Molecular Dynamics Simulations for Conformational Sampling and Target Flexibility
While docking provides a static picture of a ligand-receptor complex, molecular dynamics (MD) simulations introduce motion, allowing the study of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the ligand and receptor adapt to each other.
For this compound, MD simulations can explore its conformational landscape, identifying the most stable shapes (conformers) in solution or within a binding site. This is particularly important given the flexibility of the butyl chain and the rotational freedom around the urea bonds. Furthermore, MD simulations can model the flexibility of the protein target, which is often crucial for accurate binding prediction—a phenomenon known as "induced fit". biorxiv.org By simulating the complex over nanoseconds or longer, MD can assess the stability of the binding pose predicted by docking and calculate a more accurate binding free energy that accounts for both ligand and receptor dynamics. acs.org
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies focused solely on This compound . While the broader class of urea derivatives has been the subject of numerous computational studies to elucidate their structure-activity relationships for various biological targets, dedicated research on this particular compound is not publicly available. nih.govnih.goveurekaselect.commui.ac.irnih.gov
Pharmacophore modeling and QSAR are powerful computational tools used in drug discovery and development to identify the essential structural features of a molecule responsible for its biological activity and to predict the activity of new compounds.
Pharmacophore Modeling involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For a hypothetical study on This compound , a pharmacophore model would likely include features such as:
A hydrogen bond donor associated with the N-H groups of the urea moiety.
A hydrogen bond acceptor represented by the carbonyl oxygen of the urea group.
A hydrophobic feature corresponding to the butyl group and the cyclohexyl ring.
A potential interaction site at the ethynyl group.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors (e.g., physicochemical, topological, electronic) and correlating them with the observed activity.
In the context of urea derivatives, QSAR studies have often highlighted the importance of descriptors related to:
Lipophilicity: The hydrophobicity of the substituents on the urea scaffold often plays a critical role in membrane permeability and binding affinity.
Electronic Properties: The distribution of charges and the ability to form hydrogen bonds are crucial for target interaction. nih.govmui.ac.ir
While no specific QSAR models for This compound have been published, a hypothetical study would involve synthesizing a series of analogues with variations in the butyl chain, the cyclohexyl ring, or the ethynyl group. The biological activity of these compounds would then be determined and correlated with calculated molecular descriptors to generate a predictive QSAR model.
The lack of dedicated computational studies on This compound suggests that its biological activity profile may not have been extensively explored or that such research has not been disclosed in the public domain. Future computational work could provide valuable insights into its potential biological targets and guide the design of more potent and selective analogues.
Advanced Research Directions and Future Perspectives for 3 Butyl 1 1 Ethynylcyclohexyl Urea
Discovery of Novel Synthetic Methodologies for Complex Urea (B33335) Scaffolds
The synthesis of complex urea derivatives like 3-butyl-1-(1-ethynylcyclohexyl)urea is crucial for accessing novel chemical matter for drug discovery programs. Traditional methods for forming the urea bond often involve the use of hazardous reagents such as phosgene (B1210022) or isocyanates. nih.gov These classical approaches, while effective, present safety and environmental concerns, prompting the development of safer and more versatile synthetic routes. nih.govresearchgate.net
Modern synthetic chemistry has introduced several innovative methodologies applicable to the construction of intricate urea scaffolds:
Carbonylative Coupling Reactions: Palladium-catalyzed carbonylation reactions using carbon monoxide (CO) or CO-releasing molecules (CORMs) provide a direct and efficient way to synthesize ureas from amines and other precursors, avoiding the need for pre-formed isocyanates.
Rearrangement Reactions: Curtius, Hofmann, and Lossen rearrangements offer pathways to generate isocyanate intermediates in situ from carboxylic acid derivatives, which can then be trapped by an amine to form the desired urea. researchgate.net This strategy is valuable when the required isocyanate is unstable or not commercially available.
Use of Carbamate (B1207046) Precursors: The reaction of amines with carbamates presents a milder alternative to phosgene-based methods. scispace.com
t-Butylurea Intermediates: A notable strategy involves the use of N-t-butylureas as transferable urea synthons. scispace.com In this method, a primary amine is first reacted with an excess of t-butyl isocyanate. The resulting N-t-butylurea can then react with a second, less reactive amine at elevated temperatures. The volatile t-butylamine is eliminated, driving the reaction to completion and forming a new, often more complex, urea. scispace.com This method is particularly useful for synthesizing sterically hindered or electronically deactivated ureas that are difficult to access through conventional means. scispace.com
These advanced synthetic tools are essential for creating libraries of analogs based on the this compound core, enabling a thorough exploration of its structure-activity relationships (SAR).
Table 1: Comparison of Synthetic Methodologies for Urea Scaffolds
| Method | Reagents | Advantages | Disadvantages |
| Classical Isocyanate Method | Amine + Isocyanate | High yield, simple procedure. mdpi.com | Isocyanates can be toxic and moisture-sensitive. nih.gov |
| Phosgene/Equivalents | Amine + Phosgene or Triphosgene | Versatile for many amine types. nih.gov | Phosgene is extremely toxic. nih.gov |
| Rearrangement Reactions | Carboxylic Acid Derivatives | In-situ generation of isocyanates. researchgate.net | Can require harsh conditions. |
| t-Butylurea Intermediate | Amine + t-Butyl Isocyanate, then 2nd Amine | Good for complex/hindered ureas, avoids toxic reagents. scispace.com | Requires elevated temperatures for the second step. |
Expansion of Pharmacological Applications beyond Current Indications
The urea moiety is a "privileged structure" in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. rsc.orgnih.govnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov While the specific pharmacological profile of this compound is not extensively documented, its structure suggests potential activity in several therapeutic areas based on the known bioactivities of related urea-containing compounds.
Enzyme Inhibition: Urea derivatives are potent inhibitors of various enzymes. For instance, they are well-established inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain. mdpi.com The design of sEH inhibitors often incorporates a urea core to interact with key tyrosine and aspartate residues in the active site. nih.gov Additionally, urea and thiourea (B124793) derivatives are extensively studied as inhibitors of urease, a bacterial enzyme linked to infections. rsc.orgacs.org
Anticancer Activity: Many clinically used kinase inhibitors, such as Sorafenib and Lenvatinib, feature a diaryl urea scaffold. researchgate.netnih.govfrontiersin.org This motif is crucial for binding to the kinase domain. The structural components of this compound could be modified to target the ATP-binding sites of various kinases implicated in cancer.
Antimicrobial Properties: Researchers have successfully designed and synthesized novel urea derivatives with significant activity against bacterial and fungal pathogens, including multi-drug-resistant (MDR) strains like Acinetobacter baumannii. mdpi.com The combination of lipophilic (butyl, cyclohexyl) and functional (urea, ethynyl) groups in the target compound could be explored for antimicrobial potential.
Further investigation into these and other areas, such as antiviral or neuroprotective applications, could uncover novel therapeutic uses for this chemical scaffold. nih.govresearchgate.net
Rational Design of Next-Generation Urea-Based Bioactive Compounds
The future development of this compound hinges on the principles of rational drug design. This approach uses an understanding of the drug target and structure-activity relationships (SAR) to create more potent, selective, and safer medicines. nih.gov The unique hydrogen-bonding capability of the urea group is a central feature in this design process. researchgate.netnih.gov
Key strategies for designing next-generation compounds from this scaffold include:
Structure-Based Design: If a biological target is identified, high-resolution crystal structures of the target in complex with an inhibitor can reveal key interactions. nih.govrsc.org For this compound, the urea N-H groups can donate hydrogen bonds, while the carbonyl oxygen can accept them. nih.gov The cyclohexyl and butyl groups can be optimized to fit into hydrophobic pockets of the target protein, enhancing binding affinity. nih.gov
Pharmacophore Modeling: The core structure can be used as a template to design new molecules. The relative positions of the hydrogen bond donors/acceptors, hydrophobic features, and the reactive alkyne group constitute a pharmacophore that can be systematically modified. For example, replacing the butyl chain with other alkyl or aryl groups, or modifying the cyclohexyl ring, could fine-tune the compound's properties and target selectivity. nih.gov
In Silico Screening: Computational methods can be used to dock virtual libraries of compounds based on the this compound scaffold into the active sites of known drug targets. rsc.org This approach can prioritize the synthesis of compounds with the highest predicted binding affinity, accelerating the discovery process. rsc.org
By applying these rational design principles, researchers can evolve the initial scaffold into highly optimized clinical candidates with improved efficacy and drug-like properties. nih.govnih.gov
Development of this compound as a Chemical Probe or Research Tool
A chemical probe is a small molecule used to study and manipulate a biological process or target, such as an enzyme or receptor. The distinct structural features of this compound make it an excellent candidate for development as a chemical probe.
The most significant feature for this application is the terminal ethynyl (B1212043) group . This alkyne functionality is a key component in "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions. This allows the compound, after it has bound to its biological target within a cell or cell lysate, to be covalently tagged with a reporter molecule, such as:
A fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative) for visualization by microscopy.
A biotin (B1667282) tag for affinity purification and identification of the target protein (Affinity-Based Protein Profiling, ABPP).
If this compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used as a probe to study that enzyme's function in its native biological environment. The urea core and its substituents would provide the binding affinity and selectivity for the target, while the ethynyl group serves as a chemical handle for downstream applications. This dual functionality is the hallmark of a powerful research tool for chemical biology.
Exploration of Prodrug Strategies for Urea Derivatives
Many promising drug candidates fail during development due to poor pharmacokinetic properties, such as low water solubility, poor membrane permeability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.govresearchgate.net This strategy can overcome many pharmacokinetic hurdles. nih.govnih.gov
For urea derivatives like this compound, several prodrug strategies could be explored to enhance its therapeutic potential:
N-Acylation: The N-H groups of the urea moiety can be acylated to form N-acylurea derivatives. These prodrugs would likely be more lipophilic, potentially improving membrane permeability. The acyl group could be designed to be cleaved by esterase enzymes in the body to release the active parent compound.
N-Mannich Bases: Formation of an N-Mannich base by reacting one of the urea nitrogens with an aldehyde and an amine can increase water solubility and modulate the compound's pKa. nih.gov These bases are often designed to be labile under physiological conditions, releasing the parent drug. nih.gov
Phosphate (B84403) Esters: If a hydroxyl group were introduced elsewhere in the molecule (e.g., on the butyl chain), it could be converted into a phosphate ester. This highly polar group dramatically increases water solubility, making the compound suitable for intravenous formulation. nih.gov Endogenous phosphatases would then cleave the phosphate to release the active drug. nih.gov
The choice of prodrug strategy depends on the specific limitation being addressed—whether it is poor solubility, low permeability, or rapid metabolism. nih.govnih.gov
Table 2: Potential Prodrug Strategies for Urea Derivatives
| Strategy | Moiety Added | Property Improved | Cleavage Mechanism |
| N-Acylation | Acyl group | Lipophilicity, Permeability | Esterases |
| N-Mannich Base | Aminoalkyl group | Aqueous Solubility | Chemical (pH-dependent) or Enzymatic |
| Phosphate Ester | Phosphate group | Aqueous Solubility | Phosphatases |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-butyl-1-(1-ethynylcyclohexyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves urea formation via the reaction of an isocyanate (e.g., 1-ethynylcyclohexyl isocyanate) with an amine (e.g., 3-butylamine). Key steps include:
- Isocyanate preparation : Cyclohexane derivatives with ethynyl groups may undergo Curtius rearrangement or phosgenation to generate isocyanates.
- Urea coupling : The reaction requires anhydrous conditions, a catalyst like triethylamine, and controlled temperatures (0–25°C) to prevent side reactions such as oligomerization .
- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) to maximize yield. NMR spectroscopy can confirm intermediate purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) identifies impurities.
- Spectroscopy :
- ¹H/¹³C NMR : Verify the presence of ethynyl protons (~2.5 ppm) and cyclohexyl carbons (δ ~25–35 ppm).
- IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and ethynyl C≡C peaks (~2100 cm⁻¹).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the formula C₁₃H₂₂N₂O (MW: 222.33 g/mol) .
Q. What are the stability considerations for storing and handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Seal in moisture-free containers at room temperature (20–25°C) to prevent hydrolysis of the urea moiety. Desiccants like silica gel are recommended.
- Hazards : The compound may emit toxic fumes (e.g., NOₓ, CO) upon decomposition. Use fume hoods and wear nitrile gloves, safety goggles, and lab coats during handling .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the electron density of the ethynyl group to predict regioselectivity in click chemistry (e.g., Huisgen cycloaddition).
- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Cu(I) for azide-alkyne coupling) to optimize solvent polarity and coordination geometry .
- Validation : Cross-reference computational results with experimental kinetics data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Triangulation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, overlapping proton signals in NMR can be deconvoluted using 2D techniques (COSY, HSQC) .
- Statistical Validation : Apply principal component analysis (PCA) to batch spectral data and identify outliers caused by impurities or solvent effects .
Q. How can researchers design experiments to probe the biological activity of this compound without FDA-approved protocols?
- Methodological Answer :
- In Vitro Assays : Use cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity via MTT assays. Include positive controls (e.g., cisplatin) and adjust concentrations (1–100 µM) to establish dose-response curves.
- Target Identification : Employ affinity chromatography with immobilized urea derivatives to isolate binding proteins, followed by LC-MS/MS for proteomic profiling .
- Ethical Compliance : Adhere to institutional biosafety guidelines (e.g., BSL-2 containment) and avoid in vivo testing until preliminary efficacy is confirmed .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in urea derivative studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀ values.
- Error Analysis : Report confidence intervals (95% CI) and use ANOVA with post-hoc Tukey tests to compare treatment groups .
Q. How can researchers ensure reproducibility when scaling up synthetic procedures?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction parameters (e.g., pH, temperature) in real time.
- Batch Records : Document deviations (e.g., solvent lot variations) and use design-of-experiments (DoE) software (e.g., JMP) to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
